

4-Methylamphetamine: A Comprehensive Technical Guide on its Legal and Scheduling History

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Compound of Interest

Compound Name: 4-Methylamphetamine, (+)-

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Introduction

4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class. Initially investigated for its potential as an appetite suppressant, its development was halted due to adverse side effects. In recent years, 4-MA has emerged as a novel psychoactive substance, often found in illicit drug markets, posing significant public health risks. This technical guide provides an in-depth overview of the legal and scheduling history of 4-methylamphetamine across various jurisdictions, alongside a review of its core pharmacology and the experimental protocols used to characterize it.

Legal and Scheduling History

The legal status of 4-methylamphetamine has evolved in response to its emergence as a recreational drug. Many countries have implemented control measures under their respective drug control legislations.

United Kingdom

In the United Kingdom, 4-methylamphetamine is controlled under the Misuse of Drugs Act 1971. It is classified as a Class A drug, the highest category, which includes substances considered to be the most harmful. This classification was enacted through The Misuse of

Drugs Act 1971 (Amendment) Order 2013 (S.I. 2013/1293), which came into force on June 20, 2013. This scheduling action was based on the advice of the Advisory Council on the Misuse of Drugs (ACMD), which highlighted the potential for harm associated with the substance.

United States

In the United States, 4-methylamphetamine is considered a Schedule II controlled substance. While not explicitly listed by name in the Controlled Substances Act (CSA), it falls under the category of positional isomers of methamphetamine. The Drug Enforcement Administration (DEA) clarifies that isomers of scheduled substances are also controlled. Methamphetamine is listed in Schedule II, and therefore its positional isomers, including 4-methylamphetamine, are also treated as Schedule II substances. This means it has a high potential for abuse, a currently accepted medical use with severe restrictions, and abuse may lead to severe psychological or physical dependence.

Canada

In Canada, 4-methylamphetamine is a controlled substance. The Controlled Drugs and Substances Act (CDSA) includes amphetamine and its salts, derivatives, isomers, and analogues in Schedule I. As a positional isomer of methamphetamine, 4-methylamphetamine falls under this broad definition and is therefore classified as a Schedule I substance.

Australia

In Australia, 4-methylamphetamine is controlled and is listed as a Schedule 9 prohibited substance in the Poisons Standard, the national legislative instrument for drug scheduling. This classification is reserved for substances which may be abused or misused, the manufacture, possession, sale or use of which should be prohibited by law except when required for medical or scientific research, or for analytical, teaching or training purposes with the approval of Commonwealth and/or State or Territory health authorities.

European Union

Across the European Union, 4-methylamphetamine is considered a new psychoactive substance. In 2013, following a risk assessment by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), the Council of the European Union decided that 4-MA should be subject to control measures across the Member States.

United Nations

Internationally, 4-methylamphetamine is not currently scheduled under the United Nations Convention on Psychotropic Substances of 1971 or the Single Convention on Narcotic Drugs of 1961.

Tabular Summary of Legal Status

Jurisdiction	Legal Status/Schedule	Legislative Act
United Kingdom	Class A	The Misuse of Drugs Act 1971 (Amendment) Order 2013
United States	Schedule II (as a positional isomer of methamphetamine)	Controlled Substances Act
Canada	Schedule I (as an isomer of amphetamine)	Controlled Drugs and Substances Act
Australia	Schedule 9	The Poisons Standard
European Union	Subject to control measures in Member States	Council Implementing Decision 2013/496/EU
United Nations	Not Scheduled	-

Pharmacology and Mechanism of Action

4-Methylamphetamine is a potent monoamine releasing agent, acting on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its primary mechanism of action involves reversing the normal direction of these transporters, leading to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain. This flood of neurotransmitters is responsible for its stimulant and psychoactive effects.

Furthermore, like other amphetamines, 4-MA is known to interact with the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. Activation of TAAR1 by amphetamines can modulate the activity of monoamine transporters and contribute to the overall pharmacological effects.

Signaling Pathway

The signaling cascade initiated by 4-methylamphetamine's interaction with monoamine transporters and TAAR1 is complex. The following diagram illustrates a simplified representation of the key signaling events.

Figure 1: Simplified signaling pathway of 4-methylamphetamine in a dopaminergic neuron.

Quantitative Pharmacological Data

The potency of 4-methylamphetamine as a monoamine releasing agent has been quantified through in vitro studies. The EC50 values (the concentration of a drug that gives half-maximal response) for dopamine, norepinephrine, and serotonin release are summarized in the table below.

Monoamine Transporter	EC50 (nM)
Dopamine (DAT)	44.1
Norepinephrine (NET)	22.2
Serotonin (SERT)	53.4

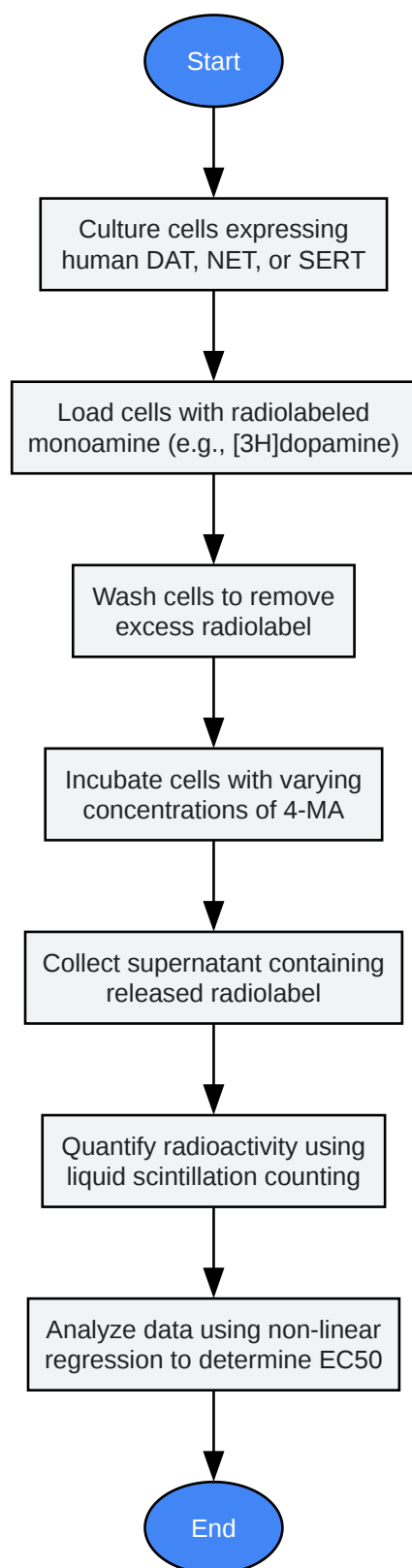
Data sourced from scientific literature.

Key Experimental Protocols

Determination of Monoamine Release (EC50)

The following protocol outlines a typical in vitro experiment to determine the EC50 values of 4-methylamphetamine for monoamine release.

Experimental Workflow:



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Figure 2: Workflow for determining EC50 values for monoamine release.

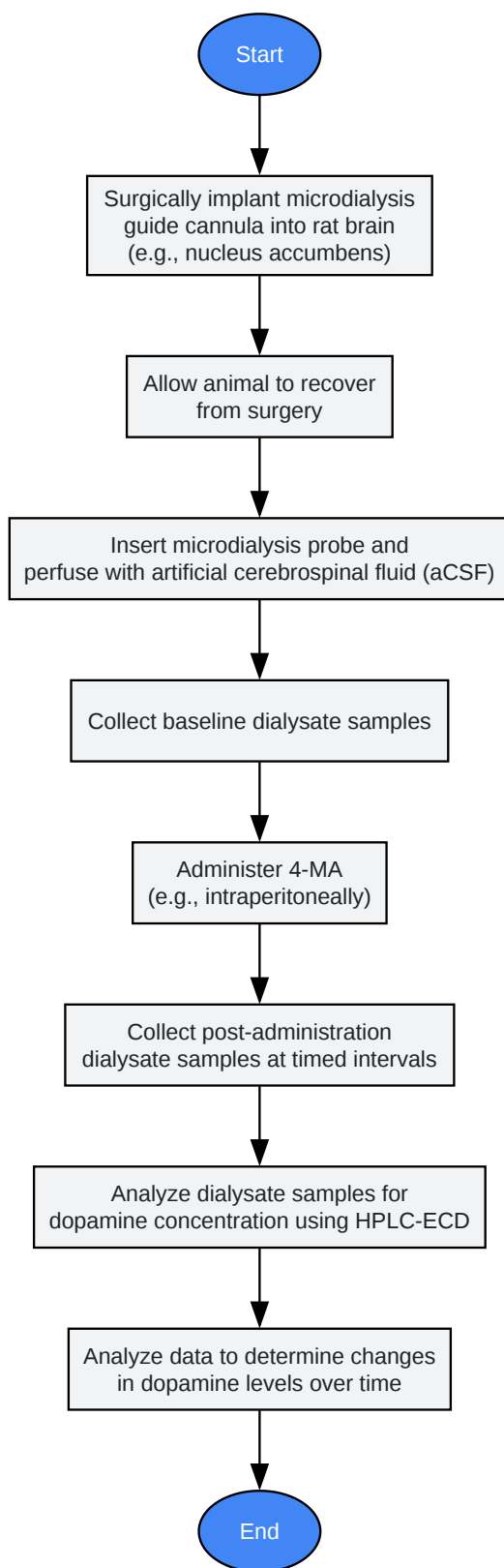
Methodology:

- **Cell Culture:** Human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured in appropriate media.
- **Radiolabel Loading:** Cells are harvested and incubated with a low concentration of a radiolabeled monoamine (e.g., [^3H]dopamine for DAT-expressing cells, [^3H]norepinephrine for NET-expressing cells, or [^3H]serotonin for SERT-expressing cells) to allow for uptake into the cells.
- **Washing:** After the loading period, cells are washed with buffer to remove any extracellular radiolabel.
- **Drug Incubation:** The cells are then incubated for a set period (e.g., 30 minutes) with a range of concentrations of 4-methylamphetamine. A vehicle control (buffer with no drug) is also included.
- **Supernatant Collection:** Following incubation, the supernatant, which contains the released radiolabeled monoamine, is collected.
- **Quantification:** The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.
- **Data Analysis:** The data are expressed as a percentage of the maximum release induced by a known releasing agent (e.g., amphetamine). A concentration-response curve is generated by plotting the percentage of release against the log concentration of 4-MA. The EC₅₀ value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Microdialysis for Neurotransmitter Release

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the brains of freely moving animals. The following is a general protocol for assessing the effects of 4-methylamphetamine on dopamine release in the rat brain.

Experimental Workflow:



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Figure 3: Workflow for in vivo microdialysis experiment.

Methodology:

- **Surgical Implantation:** Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotactically implanted into a specific brain region of interest, such as the nucleus accumbens, which is a key area in the brain's reward pathway.
- **Recovery:** The animals are allowed to recover from the surgery for a period of several days.
- **Probe Insertion and Perfusion:** On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
- **Baseline Collection:** After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish the basal level of dopamine.
- **Drug Administration:** 4-Methylamphetamine is administered to the animal, typically via an intraperitoneal (i.p.) injection.
- **Post-Administration Collection:** Dialysate samples continue to be collected at the same regular intervals for a period of time after drug administration to monitor the changes in dopamine levels.
- **Sample Analysis:** The collected dialysate samples are analyzed to determine the concentration of dopamine. This is commonly done using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.
- **Data Analysis:** The dopamine concentrations in the post-administration samples are expressed as a percentage of the average baseline concentration. The data are then plotted over time to visualize the effect of 4-MA on dopamine release.

Conclusion

The legal and scheduling history of 4-methylamphetamine reflects a global response to the emergence of a potent and potentially harmful psychoactive substance. Its classification in the highest drug schedules in several countries underscores the perceived risk to public health. The pharmacological data and experimental protocols detailed in this guide provide a

foundation for researchers and drug development professionals to further investigate the properties of 4-MA, understand its mechanism of action, and develop strategies to address its abuse and toxicity. The provided diagrams offer a visual aid to comprehend the complex legal and biological pathways associated with this compound.

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